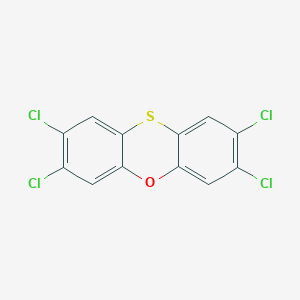
2,3,7,8-Tetrachlorophenoxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetrachlorophenoxathiine (TCPT) is a synthetic compound that belongs to the family of phenoxathiine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, environmental science, and material science. TCPT is a versatile compound that exhibits several biological activities, making it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine is not fully understood. However, it has been suggested that 2,3,7,8-Tetrachlorophenoxathiine exerts its biological effects by modulating various signaling pathways involved in cell growth and survival. 2,3,7,8-Tetrachlorophenoxathiine has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to the inhibition of tumor growth.
Efectos Bioquímicos Y Fisiológicos
2,3,7,8-Tetrachlorophenoxathiine has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been found to inhibit the production of reactive oxygen species, which are known to cause cellular damage. 2,3,7,8-Tetrachlorophenoxathiine has also been shown to modulate the immune system, leading to an anti-inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its versatility. 2,3,7,8-Tetrachlorophenoxathiine can be easily synthesized and modified, making it a useful tool for studying various biological processes. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using 2,3,7,8-Tetrachlorophenoxathiine in lab experiments is its limited solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,3,7,8-Tetrachlorophenoxathiine. One area of interest is the development of 2,3,7,8-Tetrachlorophenoxathiine-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,3,7,8-Tetrachlorophenoxathiine and its effects on various signaling pathways. Another area of interest is the development of new synthesis methods for 2,3,7,8-Tetrachlorophenoxathiine, which could lead to the production of more potent analogs. Overall, 2,3,7,8-Tetrachlorophenoxathiine is a promising compound that has the potential to make significant contributions to various fields of study.
Métodos De Síntesis
2,3,7,8-Tetrachlorophenoxathiine can be synthesized through various methods, including the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with phenol in the presence of a catalyst. Another method involves the reaction of 2,3,7,8-tetrachlorodibenzo-p-dioxin with thiourea followed by cyclization with sulfur.
Aplicaciones Científicas De Investigación
2,3,7,8-Tetrachlorophenoxathiine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, 2,3,7,8-Tetrachlorophenoxathiine has been shown to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
56348-76-6 |
|---|---|
Nombre del producto |
2,3,7,8-Tetrachlorophenoxathiine |
Fórmula molecular |
C12H4Cl4OS |
Peso molecular |
338 g/mol |
Nombre IUPAC |
2,3,7,8-tetrachlorophenoxathiine |
InChI |
InChI=1S/C12H4Cl4OS/c13-5-1-9-11(3-7(5)15)18-12-4-8(16)6(14)2-10(12)17-9/h1-4H |
Clave InChI |
VTMDFPQXCBIMRQ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)SC3=CC(=C(C=C3O2)Cl)Cl |
Otros números CAS |
56348-76-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
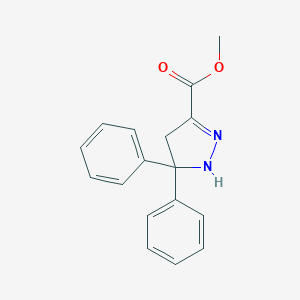
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)


![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
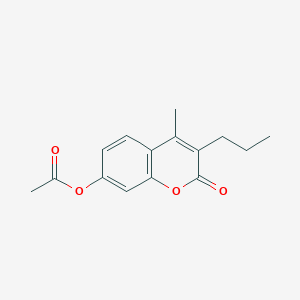
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
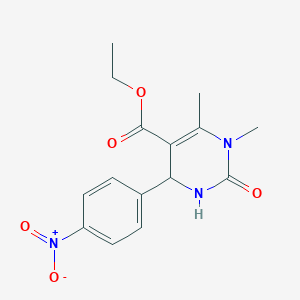
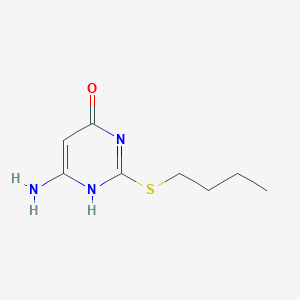
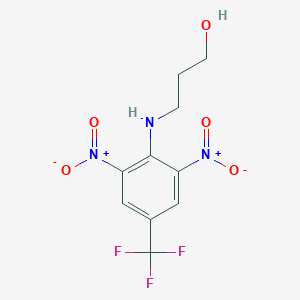
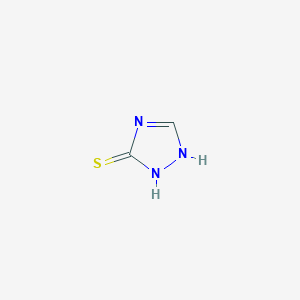
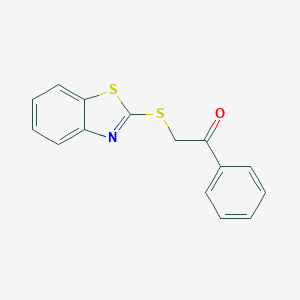
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)